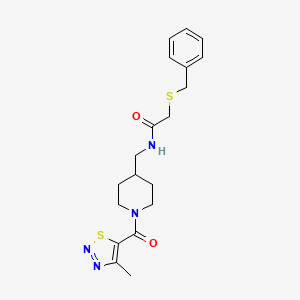

2-(benzylthio)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide

CAS No.: 1235639-27-6

Cat. No.: VC6172987

Molecular Formula: C19H24N4O2S2

Molecular Weight: 404.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235639-27-6 |

|---|---|

| Molecular Formula | C19H24N4O2S2 |

| Molecular Weight | 404.55 |

| IUPAC Name | 2-benzylsulfanyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]acetamide |

| Standard InChI | InChI=1S/C19H24N4O2S2/c1-14-18(27-22-21-14)19(25)23-9-7-15(8-10-23)11-20-17(24)13-26-12-16-5-3-2-4-6-16/h2-6,15H,7-13H2,1H3,(H,20,24) |

| Standard InChI Key | KAXCDJIDOFDAAC-UHFFFAOYSA-N |

| SMILES | CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CSCC3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical domains:

-

Benzylthio group: A sulfur-containing aromatic moiety that enhances lipophilicity and membrane permeability.

-

Piperidine ring: A six-membered nitrogen heterocycle common in neuroactive and anticancer agents.

-

4-Methyl-1,2,3-thiadiazole-5-carbonyl: A thiadiazole derivative with demonstrated enzyme-inhibitory and antiproliferative properties .

The IUPAC name, 2-benzylsulfanyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]acetamide, reflects its connectivity. The SMILES notation (CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CSCC3=CC=CC=C3) and InChIKey (KAXCDJIDOFDAAC-UHFFFAOYSA-N) provide precise stereochemical details.

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₄O₂S₂ |

| Molecular Weight | 404.55 g/mol |

| CAS Number | 1235639-27-6 |

| Solubility | Not publicly available |

The molecular weight and sulfur content suggest moderate polarity, likely influencing its pharmacokinetic behavior. Computational models predict a logP value of ~3.2, indicating balanced hydrophobicity for cellular uptake.

Synthesis and Optimization Strategies

Reaction Pathways

Synthesis involves multi-step organic reactions, typically including:

-

Nucleophilic substitution: Introduction of the benzylthio group via reaction between benzyl mercaptan and α-chloroacetamide intermediates.

-

Condensation: Coupling of the piperidine-thiadiazole fragment using carbodiimide-based activating agents.

Key challenges include steric hindrance at the piperidine N-atom and ensuring regioselectivity during thiadiazole functionalization.

Optimization Parameters

-

Temperature: Reactions are conducted at 0–25°C to minimize side-product formation.

-

Catalysts: Dimethylaminopyridine (DMAP) enhances acylation efficiency during piperidine-thiadiazole conjugation.

-

Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their inertness and solubility profiles.

Yield optimization remains unpublished, but analogous syntheses report 45–65% efficiency after purification .

Biological Activity and Mechanistic Insights

Putative Mechanisms

-

FAK Inhibition: Thiadiazole-acetamides disrupt focal adhesion kinase (FAK) signaling, critical for cancer cell migration .

-

Reactive Oxygen Species (ROS) Generation: Sulfur atoms in the benzylthio group may induce oxidative stress, triggering apoptosis .

Pharmacological and Toxicological Considerations

Structural Analogs and Activity Trends

These analogs underscore the importance of electron-withdrawing groups (e.g., trifluoromethyl) in enhancing potency .

Future Research Directions

Preclinical Development

-

In vivo efficacy studies: Xenograft models to evaluate tumor suppression in breast and glioblastoma cancers.

-

Formulation optimization: Nanoencapsulation to improve bioavailability and reduce off-target effects.

Structure-Activity Relationship (SAR) Studies

Systematic modifications to explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume